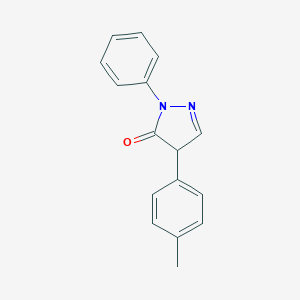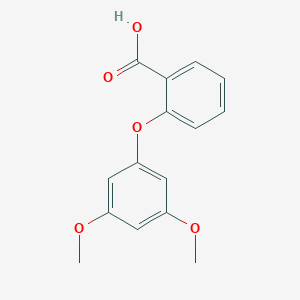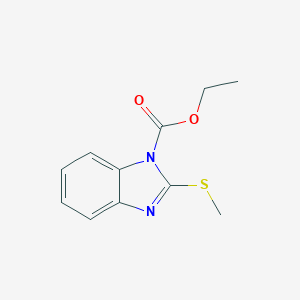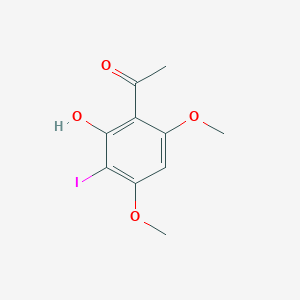
3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone (commonly known as DABCO-CB) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is a tetrone derivative that has two diethylamino substituents and two cyclobutene rings.
Mecanismo De Acción
The mechanism of action of DABCO-CB as a catalyst involves the activation of the electrophilic substrate through the formation of a complex with the catalyst. This complex undergoes a series of reactions, including proton transfer, nucleophilic attack, and elimination, leading to the formation of the desired product.
Biochemical and Physiological Effects:
While DABCO-CB has not been extensively studied for its biochemical and physiological effects, it has been shown to be non-toxic and non-carcinogenic. However, further studies are needed to determine its potential effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DABCO-CB as a catalyst is its high catalytic activity and selectivity. Additionally, it is easy to handle and has a long shelf life. However, DABCO-CB is relatively expensive compared to other catalysts and may not be suitable for large-scale reactions.
Direcciones Futuras
There are several future directions for the study of DABCO-CB. One potential area of research is the development of new synthetic routes for DABCO-CB and its derivatives. Additionally, further studies are needed to determine the potential applications of DABCO-CB in the field of medicinal chemistry. Finally, the development of new catalytic systems based on DABCO-CB and its derivatives is also an area of interest for future research.
Métodos De Síntesis
The synthesis of DABCO-CB involves the reaction of cyclobutene-1,2-dione with diethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and oxidation. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
DABCO-CB has been extensively studied for its potential applications in organic synthesis. It has been shown to be an effective catalyst for a wide range of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. Additionally, DABCO-CB has been used as a ligand in metal-catalyzed reactions.
Propiedades
Nombre del producto |
3,3'-Bis(diethylamino)-4,4'-bis(cyclobut-3-ene)-1,1',2,2'-tetrone |
|---|---|
Fórmula molecular |
C16H20N2O4 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
3-(diethylamino)-4-[2-(diethylamino)-3,4-dioxocyclobuten-1-yl]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H20N2O4/c1-5-17(6-2)11-9(13(19)15(11)21)10-12(16(22)14(10)20)18(7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
RCTMUSZXCTZWCZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=O)C1=O)C2=C(C(=O)C2=O)N(CC)CC |
SMILES canónico |
CCN(CC)C1=C(C(=O)C1=O)C2=C(C(=O)C2=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)


![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)

![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)

![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)